molecular formula C15H18N2O2 B1420436 Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 1150164-50-3

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B1420436
M. Wt: 258.32 g/mol
InChI Key: GHVOXYXDHFHPKX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule and its general class (e.g., pyrazole, ester, etc.).



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent, etc.), and the overall reaction mechanism.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. Computational methods may also be used to predict the structure and properties of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, the mechanism of these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties could include acidity/basicity, reactivity with common reagents, stability, etc.


Scientific Research Applications

Structural and Spectral Investigations

  • Structural Characterization : Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate has been studied for its structural properties. For instance, research has combined experimental and theoretical studies on related pyrazole-4-carboxylic acid derivatives, employing techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. This compound demonstrates interesting structural properties, including the formation of single crystals in certain conditions (Viveka et al., 2016).

Hydrogen-Bonded Supramolecular Structures

  • Hydrogen-Bonded Structures : Investigations into isomorphisms and hydrogen-bonded structures have been conducted on similar compounds, revealing complex architectures formed by hydrogen bonds. These studies contribute to a deeper understanding of the molecular interactions and supramolecular structures of this compound class (Castillo et al., 2009).

Synthesis and Antitumor Potential

  • Antitumor Agent Synthesis : Research has explored the synthesis of novel benzimidazoles using methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate as a key intermediate. Some of these synthesized compounds showed promising activity against various cancer cell lines, highlighting the potential use of this compound in antitumor agent development (Abonía et al., 2011).

Synthesis and SAR of Angiotensin II Receptor Antagonists

  • Development of Angiotensin II Antagonists : Another study focused on synthesizing and evaluating a series of pyrazoles, including those related to methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, as potent angiotensin II antagonists. This research provides insights into the structure-activity relationships crucial for developing effective antihypertensive agents (Almansa et al., 1997).

Molecular Properties and Synthesis Techniques

  • Molecular and Synthesis Studies : Various other studies have focused on synthesizing related pyrazole derivatives and characterizing their molecular properties, offering valuable information about the chemical behavior and potential applications of this compound (Saeed et al., 2012), (Bobko et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This could involve potential applications of the compound, further reactions it could undergo, modifications that could be made to its structure to enhance its properties, etc.


I hope this general outline helps! If you have a specific compound or topic in mind, feel free to ask! I’m here to help.


properties

IUPAC Name

methyl 5-tert-butyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)13-12(14(18)19-4)10-16-17(13)11-8-6-5-7-9-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVOXYXDHFHPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674914
Record name Methyl 5-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate

CAS RN

1150164-50-3
Record name Methyl 5-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-t-butyl-1-phenyl-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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